molecular formula C20H15ClF3N3O3S B3483958 N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide

N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide

Cat. No. B3483958
M. Wt: 469.9 g/mol
InChI Key: IQKFLSWXXDACCD-UHFFFAOYSA-N
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Description

The compound “N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a sulfonyl group (-SO2-), and a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl and pyridine rings suggests that the compound could have a planar structure. The electronegative atoms (oxygen in the sulfonyl group and nitrogen in the amide group) could form hydrogen bonds with other molecules, influencing its physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The pyridine ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing sulfonyl groups can sometimes be irritants. Proper safety precautions should be taken when handling this compound .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized, potentially leading to new drugs or other useful products .

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N3O3S/c21-18-9-8-15(11-17(18)20(22,23)24)27(31(29,30)16-6-2-1-3-7-16)13-19(28)26-14-5-4-10-25-12-14/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKFLSWXXDACCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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